4-Methoxymagnaldehyde B 4-Methoxymagnaldehyde B 4-methoxymagnaldehyde B is a lignan that consists of cinnamaldehyde substituted by a methoxy group at position 2 and a 4-allylphenolic group at position 5. Isolated from Magnolia obovata, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a lignan, a monomethoxybenzene, an enal and a member of hydroxybiphenyls. It derives from an (E)-cinnamaldehyde.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1958435
InChI: InChI=1S/C19H18O3/c1-3-5-14-7-9-18(21)17(12-14)15-8-10-19(22-2)16(13-15)6-4-11-20/h3-4,6-13,21H,1,5H2,2H3/b6-4+
SMILES:
Molecular Formula: C19H18O3
Molecular Weight: 294.3 g/mol

4-Methoxymagnaldehyde B

CAS No.:

Cat. No.: VC1958435

Molecular Formula: C19H18O3

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxymagnaldehyde B -

Specification

Molecular Formula C19H18O3
Molecular Weight 294.3 g/mol
IUPAC Name (E)-3-[5-(2-hydroxy-5-prop-2-enylphenyl)-2-methoxyphenyl]prop-2-enal
Standard InChI InChI=1S/C19H18O3/c1-3-5-14-7-9-18(21)17(12-14)15-8-10-19(22-2)16(13-15)6-4-11-20/h3-4,6-13,21H,1,5H2,2H3/b6-4+
Standard InChI Key PDSJHKVGVLTIBI-GQCTYLIASA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)/C=C/C=O
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)C=CC=O

Introduction

Chemical Structure and Properties

Molecular Structure

4-Methoxymagnaldehyde B features a biphenyl core structure with specific functional groups contributing to its unique chemical properties . The compound contains a methoxy group at the 4' position, which distinguishes it from other magnaldehydes . Its structure includes a hydroxyl group, a methoxy group, and an allyl side chain arranged around a biphenyl framework with a cinnamaldehyde moiety .

Chemical Identifiers and Physical Properties

Table 1 summarizes the key chemical identifiers and physical properties of 4-Methoxymagnaldehyde B:

PropertyValue
IUPAC Name(E)-3-[4-hydroxy-3-(4-methoxy-3-prop-2-enylphenyl)phenyl]prop-2-enal
Molecular FormulaC₁₉H₁₈O₃
Molecular Weight294.3 g/mol
PubChem CID23657448
InChI KeyPDSJHKVGVLTIBI-GQCTYLIASA-N
Exact Mass294.125594432 g/mol
Topological Polar Surface Area (TPSA)46.53 Ų
LogP4.247

The compound features three hydrogen bond acceptors and one hydrogen bond donor, with six rotatable bonds conferring structural flexibility . Its lipophilic character is evidenced by the relatively high logP value of 4.247, suggesting limited aqueous solubility but good membrane permeability .

Natural Sources and Occurrence

4-Methoxymagnaldehyde B has been identified primarily in plants belonging to the Magnoliaceae family . The compound was initially isolated from the stem bark of Magnolia officinalis, a plant species with significant importance in traditional Chinese medicine .

Magnolia officinalis contains several structurally related compounds alongside 4-Methoxymagnaldehyde B, including 4'-methoxymagndialdehyde and 4'-methoxymagnaldehyde E . These compounds collectively contribute to the medicinal properties attributed to this plant species .

The natural distribution of 4-Methoxymagnaldehyde B appears to be limited to specific Magnolia species, making these plants valuable sources for its extraction and further study . The compound is classified as a lignan, a class of secondary metabolites in plants that often exhibit various biological activities .

Biological Activity and Pharmacological Properties

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 4-Methoxymagnaldehyde B provides insights into its potential as a drug candidate . Table 2 summarizes key predicted ADMET properties:

ADMET ParameterValueProbability (%)
Human Intestinal AbsorptionPositive100.00%
Caco-2 PermeabilityPositive71.25%
Blood-Brain Barrier PenetrationNegative50.00%
Human Oral BioavailabilityNegative52.86%
P-glycoprotein SubstrateNegative80.44%
CYP3A4 SubstratePositive54.01%
CYP2C9 InhibitionPositive57.68%
CYP2C19 InhibitionPositive86.12%
CYP1A2 InhibitionPositive64.91%

Natural Product Characteristics

4-Methoxymagnaldehyde B possesses several characteristics typical of natural products. Its Natural Product-likeness score of 0.982 indicates strong structural similarity to known natural compounds . The compound meets the criteria of Lipinski's Rule, suggesting drug-like properties, though it is rejected by the GSK Rule which applies stricter criteria for drug candidates .

Table 3 presents additional natural product characteristics of 4-Methoxymagnaldehyde B:

CharacteristicValue
Natural Product-likeness Score0.982
Lipinski RuleAccepted
GSK RuleRejected
Golden TriangleAccepted
Synthetic Accessibility Score2.527
Flexibility0.4
Quantitative Estimate of Drug-likeness0.497

The relatively low synthetic accessibility score of 2.527 suggests that the compound is moderately easy to synthesize, which is advantageous for further research and development .

Analytical Detection Methods

Various analytical techniques have been employed for the detection and characterization of 4-Methoxymagnaldehyde B in plant materials and synthetic preparations. Spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (¹H NMR, ¹³C NMR), and mass spectrometry, are commonly used for structural elucidation .

In research contexts, thin-layer chromatography (TLC) has been used as an initial screening method, while more definitive characterization typically employs high-performance liquid chromatography (HPLC) coupled with various detection methods .

For the most precise identification and quantification, gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) have proven valuable, particularly when analyzing complex plant extracts .

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